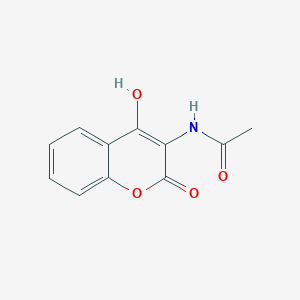

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide

Description

N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide is a coumarin-derived acetamide featuring a hydroxy group at position 4, a ketone at position 2, and an acetamide substituent at position 3 of the chromen-2-one scaffold (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in nitration and cyclization reactions. For instance, nitration under acidic conditions (H₂SO₄/HNO₃) yields N-(4-hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide, which can undergo further condensation with P₂O₅ to form fused heterocyclic systems like chromenooxazolones . Its structural features, including hydrogen-bonding capabilities from the hydroxy and acetamide groups, influence both reactivity and crystalline packing .

Properties

IUPAC Name |

N-(4-hydroxy-2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(13)12-9-10(14)7-4-2-3-5-8(7)16-11(9)15/h2-5,14H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZIQFIWRUHEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=CC=CC=C2OC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Three-Component Synthesis

The most widely reported method involves a one-pot, three-component reaction between 4-hydroxycoumarin, aryl aldehydes, and acetonitrile, catalyzed by chlorosulfonic acid. This approach, detailed by Anary-Abbasinejad et al., achieves yields exceeding 90% under optimized conditions. The reaction proceeds via initial condensation of 4-hydroxycoumarin and the aldehyde, followed by nucleophilic attack by acetonitrile to form an imine intermediate. Hydrolysis of this intermediate yields the target acetamide.

Reaction Conditions:

-

Catalyst: Chlorosulfonic acid (1.1 eq.)

-

Solvent: Acetonitrile (neat)

-

Temperature: Room temperature → reflux

-

Time: 1–4 hours

Example Synthesis (Compound 3a):

Four-Component Modifications

Expanding on three-component systems, a four-component variant incorporates terephthaldehyde to generate symmetrical bis-coumarin acetamides. This method, utilizing 2.2 equivalents of chlorosulfonic acid, achieves near-quantitative yields (98%). The reaction’s scalability is enhanced by the absence of byproducts, as confirmed by HPLC purity >99%.

Condensation and Esterification Pathways

Esterification-Hydrazinolysis Sequences

A two-step procedure reported by Thumar et al. begins with esterification of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, followed by hydrazinolysis:

Step 1: Esterification

-

Reactants: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid + bromoacetic acid ethyl ester

-

Conditions: Dry acetone, K₂CO₃, reflux (12 h)

Step 2: Hydrazinolysis

Key Advantage: This method permits modular substitution at the 7-position of the coumarin scaffold, enabling derivative synthesis.

Thiazolidinone-Conjugated Synthesis

Incorporating thiazolidin-4-one moieties, Pathak et al. developed a route involving thioglycolic acid and ZnCl₂:

Procedure:

-

Coumarin Alkylation: 7-Hydroxy-4-methylcoumarin + ethyl bromoacetate → ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate (92% yield).

-

Hydrazide Formation: Reaction with hydrazine hydrate → 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (70% yield).

-

Thiazolidinone Cyclization: Hydrazide + thioglycolic acid/ZnCl₂ → N-(2-aryl-4-oxo-thiazolidin-3-yl)acetamide derivatives.

Typical Conditions:

-

Solvent: 1,4-Dioxane

-

Temperature: Reflux (6–8 h)

-

Catalyst: Anhydrous ZnCl₂

Hydrazide-Mediated Routes

Arylidene Hydrazide Intermediates

Arylidene hydrazides serve as pivotal intermediates for acetamide formation. Sharma et al. refluxed (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with aromatic aldehydes to yield Schiff base intermediates, subsequently cyclized with thioglycolic acid.

Optimized Parameters:

-

Aldehyde Scope: Electron-deficient (e.g., 3-nitrobenzaldehyde) substrates enhance cyclization rates.

-

Yield Range: 67–87% for final thiazolidinone-acetamide hybrids.

Comparative Analysis of Methodologies

Table 1. Synthesis Method Comparison

Key Observations:

-

Catalyst Efficiency: Chlorosulfonic acid outperforms ZnCl₂ in reaction brevity and yield.

-

Byproduct Formation: Esterification routes generate stoichiometric H₂O, necessitating rigorous drying.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Structural Characterization

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide can be synthesized through the reaction of 4-hydroxycoumarin with acetic anhydride or acetyl chloride. The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compound, which is crucial for subsequent biological evaluations .

Biological Activities

The compound exhibits a range of biological activities that are significant in medicinal chemistry:

Antioxidant Activity

Research indicates that derivatives of coumarin, including this compound, demonstrate substantial antioxidant properties. This activity is attributed to the presence of hydroxyl groups that scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties, with studies indicating that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated its effectiveness against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and mediators in vitro, which may contribute to its therapeutic effects in inflammatory diseases .

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant activity of this compound using the phosphomolybdenum method. The compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid, highlighting its potential use in preventing oxidative damage in cells .

Case Study 2: Antimicrobial Screening

In a systematic screening of various coumarin derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, providing insights into its potential as an antimicrobial agent .

Case Study 3: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth significantly at low micromolar concentrations. The mechanism was further explored through flow cytometry, which indicated an increase in apoptotic cells upon treatment with this compound .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in N-(4-hydroxy-6-nitro-2-oxo-2H-chromen-3-yl)acetamide ) enhance electrophilic reactivity, enabling cyclization to fused heterocycles .

- Methoxy or methyl groups (e.g., in 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(p-tolyl)acetamide ) improve solubility and modulate biological activity .

Synthetic Flexibility: Microwave-assisted synthesis (e.g., in thiazolidinone derivatives) reduces reaction times compared to conventional methods . Nitration conditions (H₂SO₄/HNO₃ vs. H₂SO₄/KNO₃) significantly alter product distribution, as seen in the selective formation of nitroacetamides .

Key Findings:

- Hydrogen Bonding : The 4-hydroxy and acetamide groups in the parent compound facilitate intramolecular H-bonding, stabilizing the crystal lattice and influencing solubility .

Crystallographic and Computational Insights

- Crystal Packing: Meta-substituted acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloroacetamide) adopt non-planar conformations due to steric and electronic effects, contrasting with the planar coumarin core of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide .

- Computational Modeling : Density functional theory (DFT) studies on similar compounds predict strong electronic delocalization in the coumarin ring, enhancing stability and interaction with biological targets .

Biological Activity

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antioxidant, and potential anticancer effects, supported by various studies and data.

1. Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. A significant study synthesized a series of substituted phenylacetamides containing the coumarin moiety and tested their antibacterial activity against several bacterial strains.

Table 1: Antibacterial Activity of Coumarin Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | S. aureus | 15 |

| 4b | E. coli | 18 |

| 4c | Klebsiella | 12 |

| 4f | S. aureus | 20 |

| 4d | E. coli | 16 |

The results indicated that compounds such as 4b and 4f exhibited notable antibacterial activity, particularly against S. aureus and E. coli, suggesting that the presence of specific substituents significantly enhances efficacy . The mechanism is believed to involve enzymatic inhibition related to cell wall synthesis in bacteria, although further studies are needed to elucidate the exact pathways involved.

2. Antioxidant Activity

The antioxidant potential of this compound has also been investigated. A study compared its antioxidant activity with known antioxidants like ascorbic acid using various assays, including DPPH and hydrogen peroxide scavenging methods.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 30 |

The findings revealed that while this compound demonstrated significant antioxidant activity, it was less potent than ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .

3. Anticancer Activity

Research has also pointed to the anticancer properties of this compound derivatives. A notable study evaluated their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| IIIb | MCF-7 | 0.32 |

| IIIc | MDA-MB-231 | 0.45 |

Compound IIIb exhibited the highest cytotoxicity against MCF-7 cells, indicating a promising avenue for further development as an anticancer agent . The mechanism of action may involve apoptosis induction, although detailed molecular pathways require further exploration.

4. Mechanistic Insights and Future Directions

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Enzymatic Inhibition : The compound shows promise as an inhibitor of various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant properties, which may help mitigate oxidative stress-related diseases.

- Molecular Docking Studies : Computational studies suggest that derivatives can effectively bind to target proteins, enhancing their therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step approach starting with the formation of the chromen-2-one core. A common method includes:

- Step 1 : Condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions to form the coumarin backbone.

- Step 2 : Acetylation at the 3-position using acetic anhydride or acetyl chloride in the presence of a base (e.g., Na₂CO₃) to introduce the acetamide group . Key factors affecting yield include solvent polarity (e.g., dichloromethane or DMF), temperature control (room temperature to 60°C), and stoichiometric ratios of reagents. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving hydrogen bonding patterns and π-π stacking interactions in chromenone derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl groups) confirm substituent positions and purity .

- HPLC : Validates purity (>95%) and monitors reaction progress .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Antioxidant activity : DPPH radical scavenging assays measure hydrogen-donating capacity.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during acetylation?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group.

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acetylation via intermediate stabilization.

- Stepwise addition : Incremental addition of acetyl chloride reduces side reactions (e.g., hydrolysis) .

- Process monitoring : Real-time FT-IR tracks acetyl group incorporation .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disordered solvent molecules?

- SHELXL refinement : Use the TWIN and BASF commands to model twinned crystals. For disordered regions, apply PART and SUMP constraints .

- Validation tools : CheckR or PLATON validates hydrogen-bonding networks and voids.

- High-resolution data : Collect synchrotron-derived data (λ < 1 Å) to improve electron density maps .

Q. How can molecular docking simulations guide mechanistic studies of its biological activity?

- Target selection : Prioritize proteins with structural homology to known coumarin-binding sites (e.g., COX-2 or topoisomerase II).

- Docking software : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores.

- Validation : Compare docking results with mutagenesis studies (e.g., alanine scanning) to confirm key residues .

Q. How should researchers address discrepancies between in vitro and in silico bioactivity data?

- Assay validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability.

- Solubility correction : Adjust for compound aggregation using detergents (e.g., Tween-80) or co-solvents (DMSO <1%).

- Force field refinement : Re-parameterize docking models using molecular dynamics (MD) simulations (e.g., AMBER) to account for conformational flexibility .

Methodological Notes

- Synthesis Optimization : Always compare yields under varying conditions (solvent, catalyst, temperature) using Design of Experiments (DoE) software .

- Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) for community validation .

- Bioactivity Studies : Include positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) to benchmark results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.